2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Description
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a chloromethyl (-CH2Cl) group at position 2 and a trifluoromethyl (-CF3) group at position 5. This compound is of interest in agrochemical and pharmaceutical research due to the versatility of the thiadiazole scaffold .
Properties
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2S/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNASIFWWJRCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211329 | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260672-42-1 | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of chloromethylating agents with 5-(trifluoromethyl)-1,3,4-thiadiazole. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, further modifying the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions may produce oxidized thiadiazole compounds .
Scientific Research Applications
Anticancer Activity
CMT-TFD and its derivatives have shown significant potential as anticancer agents. Studies indicate that compounds containing the thiadiazole moiety can inhibit the growth of various cancer cell lines:
- Case Study : A series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles demonstrated significant suppressive activity against lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cell lines . Notably, one derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases (e.g., ERK1/2), leading to cell cycle arrest . Molecular docking studies have suggested favorable interactions between these compounds and their biological targets.
Antimicrobial Properties
CMT-TFD has been investigated for its antimicrobial properties against bacteria and fungi. The compound's structural features contribute to its effectiveness:
- Fungicidal and Bactericidal Activity : Research indicates that derivatives of CMT-TFD possess considerable fungicidal and bactericidal properties, making them suitable for agricultural applications .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, enhancing its efficacy in various applications. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
- Reactivity: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, distinguishing it from sulfonyl or aryl-substituted analogs .
- Thermal Stability: Aryl-substituted thiadiazoles (e.g., I8) exhibit higher melting points (>140°C) compared to aliphatic derivatives, likely due to enhanced π-π stacking .
- Electron Effects: The -CF3 group in all listed compounds contributes to electron-deficient aromatic systems, influencing reactivity in electrophilic substitutions .
Stability and Reactivity
- Hydrolytic Stability: The chloromethyl group is prone to hydrolysis under basic conditions, whereas sulfonyl derivatives (e.g., -SO2CH3) exhibit greater stability .
- Spectral Characterization: 1H NMR of chloromethyl-substituted thiadiazoles typically shows a singlet for -CH2Cl at δ ~4.5–5.0 ppm, distinct from aryl protons in analogs like I8 (δ ~7.0–8.0 ppm) .
Biological Activity
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound notable for its unique structural features, including a thiadiazole ring and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₃ClF₃N₂S, and it has a molar mass of approximately 188.56 g/mol. Its structure is characterized by the presence of both chloromethyl and trifluoromethyl groups, which enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃ClF₃N₂S |
| Molar Mass | 188.56 g/mol |
| Structure | Structure |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest it may inhibit the growth of various bacterial strains and fungi.
- Anticancer Potential : Preliminary findings indicate that derivatives of thiadiazole compounds have shown significant anticancer activity. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines such as lung cancer (A549) and skin cancer (SK-MEL-2) .
- Anticholinesterase Activity : Some studies have explored the anticholinesterase properties of thiadiazoles, indicating that this compound could potentially be effective in treating conditions like Alzheimer's disease .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's reactivity and binding affinity to these targets. However, detailed mechanisms remain largely unexplored and require further investigation to elucidate specific pathways affected by this compound.
Case Studies
Several studies have documented the biological activities of thiadiazole compounds:
- Anticancer Activity Study : In a study examining various thiadiazole derivatives, it was found that certain compounds exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 cell lines. This suggests a strong potential for development as anticancer agents .
- Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole?
- Answer : The compound has a molecular formula of C₃H₂ClF₃N₂S and a molecular weight of 190.58 g/mol (CAS 10444-89-0). Its structure includes a thiadiazole core substituted with a chloromethyl (-CH₂Cl) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. These substituents confer high electrophilicity and stability, making it reactive in nucleophilic substitution and cross-coupling reactions .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A scalable method involves reacting methyldithiocarbazinate (MDTC) with trifluoroacetic acid (TFA) in molar ratios ranging from 4:1 to 1:5 (MDTC:TFA). The reaction avoids phosphorus trichloride, reducing hazardous by-products. The resulting mixture contains the target compound and 2,5-bis(methylthio)-1,3,4-thiadiazole, which is removed via acidification (e.g., HCl or H₂SO₄) and phase separation .
Q. What nucleophilic substitution reactions are feasible with this compound?
- Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:
- Reaction with amines yields 2-(alkylamino)-5-(trifluoromethyl) derivatives.
- Thiols replace the chloride to form thioether-linked analogs.
- These reactions typically proceed in polar aprotic solvents (e.g., DMF) at 60–80°C .
Advanced Questions
Q. How does the trifluoromethyl group influence spectroscopic characterization?
- Answer : The -CF₃ group introduces strong electron-withdrawing effects, causing distinct shifts in ¹⁹F NMR (δ ≈ -60 to -70 ppm) and ¹³C NMR (quartet splitting due to J coupling). In IR spectroscopy, C-F stretches appear at 1100–1250 cm⁻¹. Fluorescence studies reveal dual emission bands in polar solvents, attributed to solvent-dependent electronic transitions .
Q. What challenges arise in optimizing reaction yields for derivatives?
- Answer : Key challenges include:
- By-product formation : Competing reactions (e.g., over-oxidation or dimerization) require precise stoichiometric control.
- Purification : The compound’s hydrophobicity complicates chromatographic separation; recrystallization in hexane/ethyl acetate is often preferred.
- Sensitivity to moisture : The chloromethyl group hydrolyzes to hydroxymethyl derivatives under humid conditions, necessitating anhydrous protocols .
Q. How do structural modifications impact biological activity?
- Answer : Structure-activity relationship (SAR) studies show:
- Chloromethyl replacement : Substitution with amino groups enhances antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus).
- Trifluoromethyl retention : The -CF₃ group improves metabolic stability and membrane permeability, critical for anticancer activity.
- Heterocyclic fusion : Imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit antitubercular activity (IC₅₀ = 12–25 µM) .
Q. How is computational modeling used to predict reactivity or bioactivity?
- Answer :
- Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to predict reactive sites (e.g., chloromethyl carbon).
- Molecular docking : Simulates interactions with biological targets (e.g., ERK2 kinase for anticancer activity, with binding energies ≤ -8.5 kcal/mol).
- QSAR models : Correlate logP values (≈2.1) with cellular uptake efficiency .
Data Contradictions and Resolution
Q. Why do reported biological activities vary across studies?
- Answer : Discrepancies arise from:
- Assay conditions : Varying pH or serum content in cell cultures alters compound stability.
- Structural analogs : Studies on similar compounds (e.g., 2-amino-5-CF₃-thiadiazoles) are sometimes conflated with the chloromethyl variant.
- Purity : Commercial samples (e.g., Thermo Scientific, 98%) may contain trace impurities affecting bioactivity. Researchers should validate purity via HPLC (>95%) before assays .
Methodological Recommendations
- Synthesis Optimization : Use a 1:3 MDTC:TFA molar ratio at 50°C for 12 hours to maximize yield (≈65%) while minimizing bis-byproduct formation .
- Characterization : Combine ¹H/¹³C NMR, HRMS, and fluorescence spectroscopy to confirm structure and probe electronic properties .
- Biological Testing : Pre-screen derivatives against in vitro enzyme targets (e.g., topoisomerase II) before advancing to cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
